molecular formula C7H5BrO3 B049128 3-Bromo-2-hydroxybenzoic acid CAS No. 3883-95-2

3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128
CAS No.: 3883-95-2
M. Wt: 217.02 g/mol
InChI Key: BHPSQWRVKOPSOQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 3-Bromo-2-hydroxybenzoic acid is Histidine Decarboxylase (HDC) . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Histamine plays a crucial role in the immune response, acting as a mediator of inflammation.

Mode of Action

This compound acts as an inhibitor of HDC . By binding to HDC, it prevents the enzyme from catalyzing the decarboxylation of histidine, thereby reducing the production of histamine. This can lead to a decrease in inflammation and allergic reactions.

Pharmacokinetics

The compound’s molecular weight of 217017 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-hydroxybenzoic acid can be synthesized through the bromination of salicylic acid. The reaction typically involves the use of bromine in the presence of a solvent such as glacial acetic acid. The reaction is carried out at a controlled temperature range of -10°C to 5°C during the addition of bromine, followed by a reaction at 10°C to 40°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form corresponding quinones or reduction reactions to form alcohols.

    Esterification: The carboxyl group can react with alcohols to form esters.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

  • Substituted benzoic acids
  • Quinones
  • Alcohols
  • Esters

Scientific Research Applications

3-Bromo-2-hydroxybenzoic acid is used in various scientific research applications:

Comparison with Similar Compounds

  • 3-Bromo-4-hydroxybenzoic acid
  • 5-Bromo-2-hydroxybenzoic acid
  • 3,5-Dibromo-2-hydroxybenzoic acid

Comparison:

    3-Bromo-2-hydroxybenzoic acid: has a unique substitution pattern that affects its reactivity and applications. The position of the bromine and hydroxyl groups influences its chemical behavior and interaction with other molecules.

    3-Bromo-4-hydroxybenzoic acid: has the bromine atom at the third position and the hydroxyl group at the fourth position, leading to different reactivity and applications.

    5-Bromo-2-hydroxybenzoic acid: has the bromine atom at the fifth position, which alters its chemical properties compared to this compound.

    3,5-Dibromo-2-hydroxybenzoic acid:

Properties

IUPAC Name

3-bromo-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPSQWRVKOPSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334495
Record name 3-Bromo-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3883-95-2
Record name 3-Bromosalicylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3883-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the most notable structural feature of 3-Bromo-2-hydroxybenzoic acid revealed by its crystal structure?

A1: The crystal structure of this compound reveals that the molecules form centrosymmetric dimers. [] These dimers are characterized by a central eight-membered ring motif created through (carboxyl)O—H⋯O(carboxyl) hydrogen bonds. Additionally, an intramolecular hydrogen bond exists between the hydroxyl (OH) and carboxyl (COOH) groups within each molecule. []

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